Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate Selective steroidogenic factor-1 (SF-1, NR5A1) inhibitor (IC50 values are 0.76, >33 and >33 μM at SF-1, RORα and VP16 respectively). Inhibits SF-1-dependent luciferase expression in HEK 293T cells in vitro (IC50 = 30 nM).
Brand Name: Vulcanchem
CAS No.: 868224-64-0
VCID: VC0004693
InChI: InChI=1S/C24H24N2O7/c1-3-30-24(29)15(2)33-19-6-4-5-18-17(19)9-10-26(23(18)28)14-22(27)25-16-7-8-20-21(13-16)32-12-11-31-20/h4-10,13,15H,3,11-12,14H2,1-2H3,(H,25,27)
SMILES: CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCCO4
Molecular Formula: C24H24N2O7
Molecular Weight: 452.5 g/mol

Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate

CAS No.: 868224-64-0

Inhibitors

VCID: VC0004693

Molecular Formula: C24H24N2O7

Molecular Weight: 452.5 g/mol

Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate - 868224-64-0

CAS No. 868224-64-0
Product Name Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
Molecular Formula C24H24N2O7
Molecular Weight 452.5 g/mol
IUPAC Name ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
Standard InChI InChI=1S/C24H24N2O7/c1-3-30-24(29)15(2)33-19-6-4-5-18-17(19)9-10-26(23(18)28)14-22(27)25-16-7-8-20-21(13-16)32-12-11-31-20/h4-10,13,15H,3,11-12,14H2,1-2H3,(H,25,27)
Standard InChIKey KWMBIIQCLUIHDI-UHFFFAOYSA-N
SMILES CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCCO4
Canonical SMILES CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCCO4
Description Selective steroidogenic factor-1 (SF-1, NR5A1) inhibitor (IC50 values are 0.76, >33 and >33 μM at SF-1, RORα and VP16 respectively). Inhibits SF-1-dependent luciferase expression in HEK 293T cells in vitro (IC50 = 30 nM).
Synonyms Ethyl 2-[[2-[2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-2-oxoethyl]-1,2-dihydro-1-oxo-5-isoquinolinyl]oxy]propanoate
PubChem Compound 4076092
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator